molecular formula C21H26O11 B1664963 Acetagastrodine CAS No. 64291-41-4

Acetagastrodine

Cat. No.: B1664963
CAS No.: 64291-41-4
M. Wt: 454.4 g/mol
InChI Key: HGUDVDQXCUHOED-YMQHIKHWSA-N
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Description

Acetagastrodine, also known as 4-hydroxybenzyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a derivative of gastrodin. It is a compound of significant interest due to its potential therapeutic effects, particularly in the fields of neuroscience and pharmacology. This compound has been studied for its neuroprotective properties and its ability to modulate neurotransmitter levels, making it a promising candidate for treating various neurological and psychological disorders .

Mechanism of Action

Target of Action

Acetagastrodine, also known as Acetagastrodin, primarily targets retinal ganglion cells . These cells play a crucial role in transmitting visual information from the retina to the brain. In vitro studies and animal tests have shown that this compound has a protective effect on these cells, especially in diabetic patients .

Mode of Action

This compound interacts with its targets, the retinal ganglion cells, by providing a protective effect against damage . This protective effect is particularly pronounced in diabetic patients, where this compound has been shown to have a stronger protective effect than its parent compound, Gastrodin .

Biochemical Pathways

It is known that the compound has a significant impact on theretinal oscillatory potentials (OPs) . These are low-amplitude rhythmic potentials in the b-wave upstroke of the electroretinogram (ERG), which are stimulated by high-intensity light .

Result of Action

The primary result of this compound’s action is the protection of retinal ganglion cells, particularly in diabetic patients . This protective effect is observed as a reduction in the damage to these cells . In clinical trials, treatment with this compound resulted in a decrease in the mean amplitude of OPs and an increase in their quantity, suggesting a protective effect on retinal neurons .

Action Environment

It is known that the compound is orally administered , suggesting that factors such as gastrointestinal pH and the presence of food may influence its absorption and efficacy

Biochemical Analysis

Biochemical Properties

Acetagastrodine plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with retinal ganglion cells, providing a protective effect against damage in diabetic patients . The nature of these interactions involves the modulation of electrophysiological properties, such as the amplitude and latency of oscillatory potentials in the retina .

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. In retinal cells, it has been observed to protect against functional impairment during the early stages of diabetes . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating electrophysiological properties and protecting retinal neurons . Additionally, this compound has shown potential in affecting nervous system diseases by providing neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to retinal ganglion cells and modulates their electrophysiological properties, thereby protecting against damage . This compound’s mechanism of action includes enzyme inhibition or activation and changes in gene expression, which contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been shown to maintain stability and provide long-term protection to retinal neurons in diabetic patients . The compound’s stability and degradation over time are crucial for its sustained efficacy in protecting against cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that appropriate dosages can provide neuroprotective effects without significant adverse effects . High doses may lead to toxic effects, emphasizing the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the nervous system. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . These interactions contribute to its neuroprotective effects and its potential as a therapeutic agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its therapeutic efficacy . The compound’s ability to cross the blood-brain barrier and reach target tissues is particularly important for its neuroprotective effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with retinal ganglion cells and its neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetagastrodine can be synthesized from 4-hydroxybenzyl alcohol and 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide. The reaction involves the acetylation of gastrodin to produce this compound . The synthetic route typically requires specific reaction conditions, including the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps. The use of advanced techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Acetagastrodine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Acetagastrodine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Acetagastrodine is unique compared to other similar compounds due to its multifaceted mechanism of action and its strong neuroprotective properties. Similar compounds include:

    Gastrodin: The parent compound of this compound, known for its neuroprotective effects.

    Ginkgo Biloba Extracts: Contains flavonoids and terpenoids with antioxidant and neuroprotective properties.

    Bacopa Monnieri Extracts: Known for its cognitive-enhancing effects and neuroprotection.

This compound stands out due to its ability to modulate multiple pathways and its potential therapeutic applications in a wide range of neurological disorders .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUDVDQXCUHOED-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214509
Record name Acetagastrodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64291-41-4
Record name β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64291-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetagastrodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetagastrodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAGASTRODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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